Aqueous Solubility vs. Unsubstituted Parent
The target compound has an experimentally determined aqueous solubility of 45.5 µg/mL (~0.14 mM) at pH 7.4, as recorded in PubChem [1]. In contrast, the unsubstituted parent analog N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 476308-57-3) is qualitatively described as 'sparingly soluble in water (<1 mM),' which corresponds to a threshold of approximately <289 µg/mL . This indicates that the 4,7-dimethyl substitution reduces aqueous solubility relative to the unsubstituted parent, a finding consistent with the increased molecular weight (317.4 vs. 289.3 g/mol) and the higher XLogP3-AA (1.6 for the target vs. approximately 1.0 predicted for the unsubstituted analog based on fragment contributions) [2]. The quantified solubility value of 45.5 µg/mL provides a concrete parameter for DMSO stock solution preparation and aqueous dilution protocols that cannot be assumed for other analogs in this series.
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | 45.5 µg/mL (~0.14 mM) at pH 7.4 [experimental] |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 476308-57-3): sparingly soluble in water (<1 mM, ~<289 µg/mL) [qualitative] |
| Quantified Difference | Target compound solubility is quantified at 45.5 µg/mL; comparator solubility is only bounded as <289 µg/mL. Direct numerical comparison is limited by data type mismatch (quantitative vs. qualitative). |
| Conditions | pH 7.4; experimental determination per PubChem record |
Why This Matters
Procurement decisions for compounds intended for aqueous biological assays require quantitative solubility data to ensure adequate dosing concentrations; the 45.5 µg/mL value for CAS 897759-68-1 provides a concrete benchmark absent for many analogs.
- [1] PubChem Compound Summary for CID 7189599. Experimental Properties: Solubility = 45.5 µg/mL (the mean of the results at pH 7.4). View Source
- [2] PubChem Compound Summary for CID 7189599. Computed Properties: XLogP3-AA = 1.6, Molecular Weight = 317.4 g/mol. Chemsrc for CAS 476308-57-3: MW = 289.31. View Source
